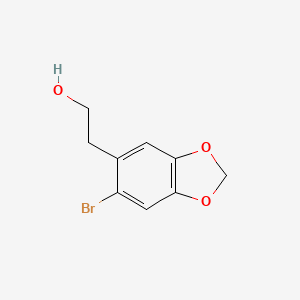
3-((Tetrahydro-2h-pyran-3-yl)methyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Tetrahydro-2H-pyran-3-yl)methyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a tetrahydropyran moiety. This compound is of interest due to its unique structure, which combines the properties of both pyrrolidine and tetrahydropyran, making it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tetrahydro-2H-pyran-3-yl)methyl)pyrrolidine typically involves the reaction of pyrrolidine with a tetrahydropyran derivative. One common method is the reductive amination of pyrrolidine with 3-formyltetrahydropyran using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-((Tetrahydro-2H-pyran-3-yl)methyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like NaBH4 or LiAlH4.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-((Tetrahydro-2H-pyran-3-yl)methyl)pyrrolidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-((Tetrahydro-2H-pyran-3-yl)methyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A simpler analog that lacks the pyrrolidine moiety.
Pyrrolidine: A basic structure without the tetrahydropyran ring.
3-Methyltetrahydropyran: A related compound with a methyl group instead of the pyrrolidine ring.
Uniqueness
3-((Tetrahydro-2H-pyran-3-yl)methyl)pyrrolidine is unique due to its combined structural features, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H19NO |
|---|---|
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
3-(oxan-3-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C10H19NO/c1-2-10(8-12-5-1)6-9-3-4-11-7-9/h9-11H,1-8H2 |
InChI-Schlüssel |
VWATXHWEWQUNPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(COC1)CC2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



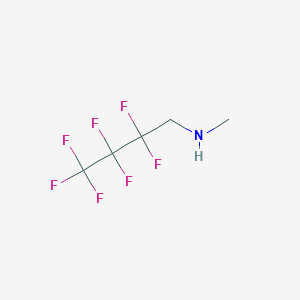

![tert-butyl N-[2-(trifluoroacetyl)phenyl]carbamate](/img/structure/B13521992.png)
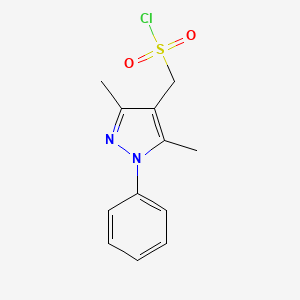
![2-[3-(Difluoromethoxy)phenyl]oxirane](/img/structure/B13522007.png)

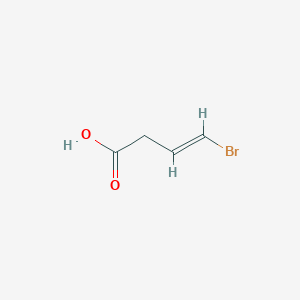

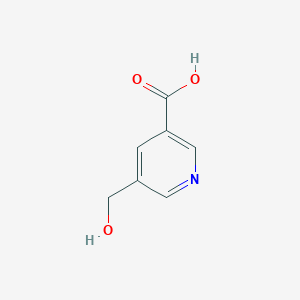
![o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine](/img/structure/B13522029.png)


